![molecular formula C11H11ClN2OS B2419426 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine CAS No. 259792-68-2](/img/structure/B2419426.png)
4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine
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Overview
Description
The compound “4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory, analgesic, and lipid peroxidation activities .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles, including “4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Green Chemistry
The development of synthetic processes for benzothiazoles is one of the most significant problems facing researchers. Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
Anti-inflammatory and Analgesic Activities
Some derivatives of benzothiazole have significant anti-inflammatory and analgesic activities . They are synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Anti-tuberculosis Activity
Benzothiazole based compounds have shown promising anti-tuberculosis activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Anti-cancer Activity
Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer .
Anti-bacterial Activity
Benzothiazole compounds also exhibit anti-bacterial activity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
It can be inferred from related compounds that its anti-inflammatory activity could be mediated chiefly through the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVBFKNDFYWFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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